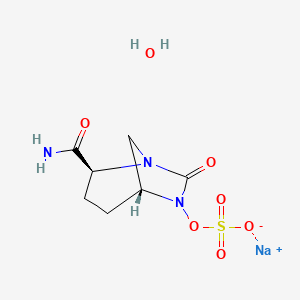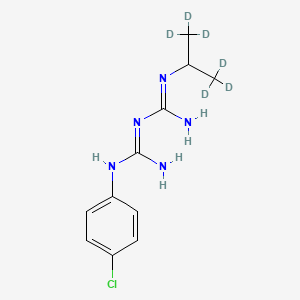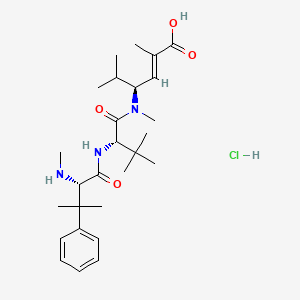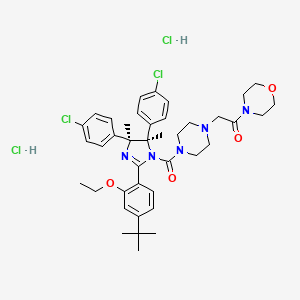
Diclofenac Dimer Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diclofenac Dimer Impurity, also known by its IUPAC name 2,2’-[(3,3’,5,5’-Tetrachloro[1,1’-biphenyl]-4,4’-diyl)diimino]bis-benzeneacetic acid, is a potential impurity of Diclofenac. Diclofenac is a widely used non-steroidal anti-inflammatory drug (NSAID) known for its pain-relieving and anti-inflammatory effects . The presence of impurities like this compound in pharmaceutical formulations is closely monitored to ensure drug safety and efficacy.
Preparation Methods
The synthesis of Diclofenac Dimer Impurity involves several steps, including the reaction of Diclofenac with specific reagents under controlled conditions. The exact synthetic routes and reaction conditions are proprietary to manufacturers and are not widely published. industrial production methods typically involve high-purity reagents and stringent quality control measures to ensure the impurity is produced in trace amounts .
Chemical Reactions Analysis
Diclofenac Dimer Impurity undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation and other substitution reactions can occur under appropriate conditions, often using halogenating agents like chlorine or bromine.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like acetonitrile, and catalysts to enhance reaction rates. Major products formed from these reactions include hydroxylated, dechlorinated, and other modified derivatives of the original compound .
Scientific Research Applications
Diclofenac Dimer Impurity has several applications in scientific research:
Biology: Studies on the biological effects of impurities help in understanding their potential impact on drug safety and efficacy.
Medicine: Research on impurities like this compound aids in improving the formulation and quality control of NSAIDs.
Mechanism of Action
like Diclofenac, it may interact with molecular targets such as cyclooxygenase (COX) enzymes, potentially inhibiting prostaglandin synthesis . Further research is needed to elucidate its specific molecular targets and pathways.
Comparison with Similar Compounds
Diclofenac Dimer Impurity can be compared with other impurities and derivatives of Diclofenac, such as:
Diclofenac Methyl Ester: A derivative with a methyl ester functional group.
Diclofenac Ethyl Ester: A derivative with an ethyl ester functional group.
Isopropyl Ester of Diclofenac: A derivative with an isopropyl ester functional group.
Diclofenac Carboxylic Acid: A derivative with a carboxylic acid functional group.
These compounds share structural similarities with this compound but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its dimeric structure, which may influence its reactivity and interactions compared to monomeric derivatives.
Properties
CAS No. |
1609187-32-7 |
|---|---|
Molecular Formula |
C28H20Cl4N2O4 |
Molecular Weight |
590.28 |
Appearance |
Pale Orange Solid |
melting_point |
>197°C (dec.) |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1R)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one](/img/structure/B1149942.png)

